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Introduction: Neuroinflammation, a hallmark of numerous neurodegenerative and psychiatric

disorders, is increasingly recognized as a critical therapeutic target. A key player in this

inflammatory cascade is the activation of microglia, the resident immune cells of the central

nervous system (CNS). Activated microglia upregulate glutaminase (GLS), an enzyme that

converts glutamine to glutamate. This process not only contributes to excitotoxicity but also

fuels the inflammatory response. JHU-083, a novel, brain-penetrable prodrug of the glutamine

antagonist 6-diazo-5-oxo-L-norleucine (DON), has emerged as a promising therapeutic agent

that selectively targets this metabolic pathway in activated immune cells.[1][2][3] This technical

guide synthesizes the key preclinical findings on JHU-083's efficacy in mitigating

neuroinflammation across various disease models.

Mechanism of Action
JHU-083 is an orally bioavailable and brain-penetrant compound that is systemically inactive

and becomes activated to DON within the target cells.[4] DON is a potent and irreversible

inhibitor of glutaminase. By blocking GLS, JHU-083 effectively reduces the production of

glutamate in activated microglia and other immune cells like T-cells.[1][2] This dual action helps

to normalize glutamate levels, thereby reducing excitotoxicity, and dampens the inflammatory

response by limiting a key metabolic pathway that supports immune cell proliferation and

activation.[1][5]
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Mechanism of action of JHU-083 in neuroinflammation.

Quantitative Data Summary
The efficacy of JHU-083 has been demonstrated across various in vitro and in vivo models of

neuroinflammation. The following tables summarize the key quantitative findings.

Table 1: In Vitro Efficacy of JHU-083 in Microglia
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Cell Type Model Treatment
Outcome
Measure

Result Reference

BV2 Microglia
LPS

Stimulation
JHU-083

Glutaminase

(GLS) Activity

Dose-

dependent

inhibition of

LPS-induced

increase (p <

0.001)

[6]

BV2 Microglia
LPS

Stimulation
JHU-083

Nitric Oxide

(NO) Release

Dose-

dependent

inhibition of

LPS-induced

increase (p <

0.001)

[6]

Primary

Hippocampal

Microglia

(APOE4

mice)

LPS

Stimulation
JHU-083 GLS Activity

Significant,

dose-

dependent

decrease in

LPS-

stimulated

activity (p <

0.05)

[6]

Primary

Hippocampal

Microglia

(APOE4

mice)

LPS

Stimulation
JHU-083

Pro-

inflammatory

Cytokines

(TNFα, IL-6,

IL-1β)

Significant,

dose-

dependent

decrease in

LPS-

stimulated

production (p

< 0.05)

[6][7]

Table 2: In Vivo Efficacy of JHU-083 in
Neuroinflammatory and Neurodegenerative Models
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Animal Model
Disease
Context

JHU-083
Dosing
Regimen

Key Outcomes Reference

APOE4 Knock-in

Mice

Alzheimer's

Disease

1.83 mg/kg

(p.o.), 3x/week

for 4-5 months

- Improved

hippocampal-

dependent

cognitive

performance

(Barnes maze).-

Normalized

elevated GLS

activity in

hippocampal

CD11b+ cells.

[6][8]

C57BL/6 Mice

(EAE)

Multiple

Sclerosis

1 mg/kg (p.o.),

every other day

(preventative and

therapeutic)

- Significantly

decreased EAE

severity.-

Prevented body

weight loss.-

Reversed

cognitive

impairment

(Barnes maze).

[1]

EcoHIV-infected

Mice

HIV-Associated

Neurocognitive

Disorders

(HAND)

Not specified

- Reversed

cognitive

impairment.-

Normalized

elevated

cerebrospinal

fluid (CSF)

glutamate.-

Normalized

increased GLS

activity in brain

CD11b+ cells.

[2][9]
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C57BL/6 Mice

(CSDS)

Depression/Chro

nic Stress

1.82 mg/kg

(p.o.), every

other day for 12

days

- Ameliorated

social avoidance

and anhedonia-

like behaviors.-

Normalized

increased GLS

activity in

CD11b+ cells

from prefrontal

cortex and

hippocampus.-

Reversed

inflammatory

activation of

CD11b+ cells.

[3][10]

Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these preclinical

findings.

In Vitro Microglia Studies
Cell Culture and Treatment:

BV2 Cells: Cultured in standard media and stimulated with Lipopolysaccharide (LPS) (e.g.,

300 EU/mL) to induce an inflammatory response.[2][6] JHU-083 was co-administered at

various concentrations for a specified duration (e.g., 24 hours).[6]

Primary Microglia: CD11b+ cells were isolated from the hippocampi of adult APOE4

knock-in mice.[6] Cells were then cultured and subjected to LPS stimulation with or without

JHU-083 treatment, similar to the BV2 cell protocol.[6][7]

Assays:

Glutaminase (GLS) Activity Assay: A radiolabeled enzymatic assay was used to measure

GLS activity in cell lysates.[8]
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Nitric Oxide (NO) Measurement: NO release into the culture supernatant was quantified

using the Griess reagent assay.[6]

Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., TNFα, IL-6, IL-1β) in the

culture supernatant were measured using multiplex immunoassay kits (e.g., Meso Scale

Discovery).[6]

Cell Viability: Assays such as MTT or CellTiter-Glo were used to confirm that JHU-083 did

not induce cytotoxicity at the tested concentrations.[6]
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Experimental workflow for in vitro microglia studies.

In Vivo Animal Studies
Animal Models:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b15613222?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15613222?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Alzheimer's Disease: 6-month-old humanized APOE4 knock-in mice were used.[8]

Multiple Sclerosis: Experimental Autoimmune Encephalomyelitis (EAE) was induced in 7-

week-old C57BL/6J mice.[1]

HAND: EcoHIV infection in mice was used to model HIV-associated neurocognitive

disorders.[2]

Chronic Stress: Chronic Social Defeat Stress (CSDS) was induced in C57BL/6 mice.[3]

Drug Administration:

JHU-083 was administered via oral gavage (p.o.). Dosing regimens varied by study, for

example, 1.83 mg/kg three times a week for several months in the APOE4 model or 1

mg/kg every other day in the EAE model.[1][8] A vehicle control (e.g., 5% ethanol and 95%

50 mM HEPES) was used for comparison.[6]

Behavioral Testing:

Barnes Maze: This test was used to assess hippocampal-dependent spatial learning and

memory in both the APOE4 and EAE mouse models.[1][8]

Postmortem Analyses:

Following the treatment period, animals were sacrificed. Brain tissue was collected for

various analyses.

Cell Isolation: CD11b+ cells (microglia-enriched fraction) were isolated from specific brain

regions (e.g., hippocampus, prefrontal cortex).[3][8]

GLS Activity: The radiolabeled GLS activity assay was performed on the isolated cell

fractions.[8]

CSF Analysis: In the HAND model, cerebrospinal fluid was collected to measure glutamate

concentrations.[2]
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General experimental workflow for in vivo animal studies.

Conclusion
Preclinical studies consistently demonstrate that JHU-083 is a potent modulator of

neuroinflammation. By inhibiting glutaminase in activated microglia and T-cells, it effectively

reduces the production of inflammatory mediators and excitotoxic glutamate.[1][6][8] This
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mechanism translates to significant therapeutic benefits in animal models of Alzheimer's

disease, multiple sclerosis, and other neurological conditions characterized by a

neuroinflammatory component.[1][2][8] The well-tolerated profile and oral bioavailability of JHU-
083 further underscore its potential as a novel therapeutic strategy for a range of CNS

disorders.[8][11] Future research and clinical trials will be critical to validating these promising

preclinical findings in human patients.[4]
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neuroinflammation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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